

# Application Notes and Protocols for Studying LRK-4189 Efficacy in Animal Models

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## Compound of Interest

Compound Name: LRK-4189

Cat. No.: B15543668

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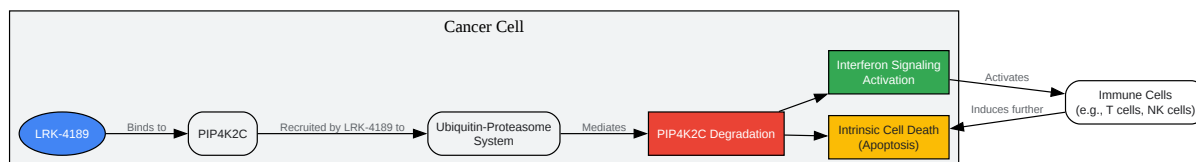
## Introduction

**LRK-4189** is a first-in-class, orally bioavailable, and selective degrader of Phosphatidylinositol 5-phosphate 4-kinase, type II, gamma (PIP4K2C).[1][2][3] This novel therapeutic agent is under development for the treatment of microsatellite stable (MSS) colorectal cancer (CRC) and other solid tumors.[2][4][5] The mechanism of action of **LRK-4189** involves the degradation of PIP4K2C, which in turn induces intrinsic cancer cell death and activates interferon signaling. This dual action triggers immune-mediated tumor killing, making **LRK-4189** a promising candidate for cancers that are traditionally resistant to immunotherapy.[1][6][7]

These application notes provide detailed protocols for utilizing various animal models to assess the in vivo efficacy of **LRK-4189**. The selection of an appropriate animal model is critical for elucidating the direct anti-tumor effects and the immunomodulatory functions of this compound.

## Mechanism of Action of LRK-4189

**LRK-4189** is a proteolysis-targeting chimera (PROTAC) that selectively targets PIP4K2C for degradation via the ubiquitin-proteasome system. PIP4K2C is a lipid kinase that has been associated with poor outcomes in several cancers, including CRC.[2][3] By promoting the degradation of PIP4K2C, **LRK-4189** disrupts cancer cell fitness, leading to apoptosis. Furthermore, the degradation of PIP4K2C activates an interferon response, which can enhance the immune system's ability to recognize and eliminate tumor cells.[1][6]



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*Mechanism of action of **LRK-4189**.*

## Recommended Animal Models

Given the dual mechanism of action of **LRK-4189**, a multi-model approach is recommended to comprehensively evaluate its efficacy.

- **Cell Line-Derived Xenograft (CDX) Models:** These models are suitable for assessing the direct, tumor-intrinsic anti-cancer activity of **LRK-4189** in an in vivo setting. They are established by subcutaneously implanting human cancer cell lines into immunodeficient mice.
- **Patient-Derived Xenograft (PDX) Models:** PDX models are generated by implanting tumor fragments from a patient directly into immunodeficient mice.<sup>[1][2][4]</sup> These models are known to better recapitulate the heterogeneity and microenvironment of the original human tumor.<sup>[1][3]</sup>
- **Syngeneic Models:** To investigate the immune-mediated effects of **LRK-4189**, immunocompetent mouse models are essential. Syngeneic models utilize mouse cancer cell lines implanted into a mouse strain with the same genetic background, thus allowing for the study of the interaction between the drug, the tumor, and a fully functional immune system.<sup>[7][8][9][10]</sup>

## Quantitative Data Summary

The following tables summarize key in vitro and in vivo efficacy data for **LRK-4189** based on available information.

Table 1: In Vitro Activity of **LRK-4189**

Cell Line	Assay	Metric	Value	Reference
MOLT-4	Degradation	DC50	< 500 nM	[1]
SW403	Cytotoxicity	IC50	Data not specified	[11]

Table 2: In Vivo Efficacy of **LRK-4189** in SW403 Xenograft Model

Treatment Group	Dose (mg/kg)	Tumor Volume (mm <sup>3</sup> )	Tumor Growth Inhibition (%)	Reference
Vehicle	-	~1000	-	[11]
LRK-4189	1	~800	20	[11]
LRK-4189	5	~400	60	[11]
LRK-4189	15	< 400	>60	[11]

Table 3: Pharmacokinetic Properties of **LRK-4189**

Species	Dose (mg/kg, p.o.)	Bioavailability (%)	Half-life (h)	Reference
Rat	5	16	5.4	[11]
Dog	5	9	15.1	[11]

## Experimental Protocols

### Protocol 1: Cell Line-Derived Xenograft (CDX) Efficacy Study

This protocol describes the use of the SW403 human colorectal adenocarcinoma cell line, a model in which **LRK-4189** has demonstrated efficacy.

Objective: To evaluate the direct anti-tumor activity of **LRK-4189**.

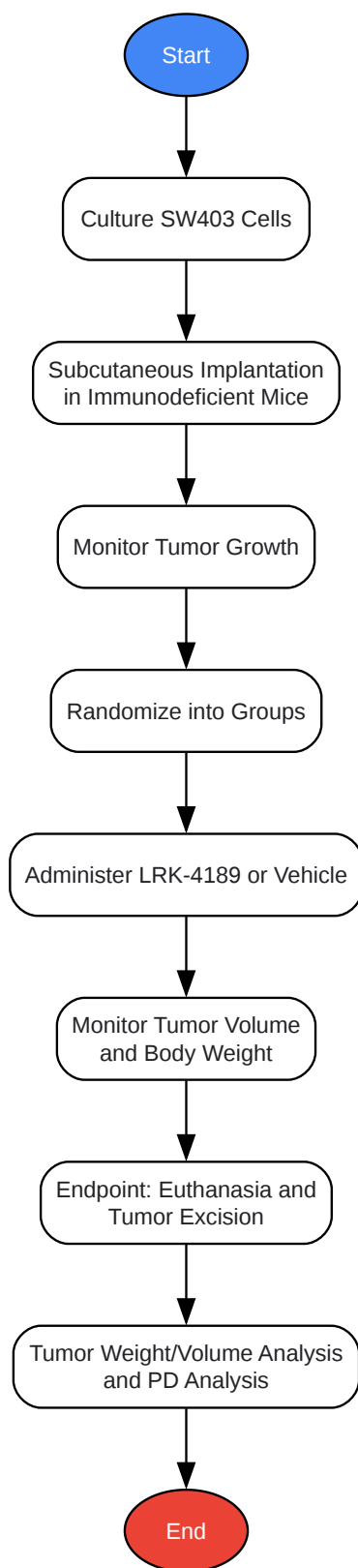
Materials:

- SW403 colorectal adenocarcinoma cells
- Immunodeficient mice (e.g., NOD-SCID or Nu/Nu mice), 6-8 weeks old
- Matrigel or other suitable extracellular matrix
- **LRK-4189**, formulated for oral administration
- Vehicle control
- Calipers for tumor measurement
- Anesthesia

Procedure:

- Cell Culture and Preparation:
  - Culture SW403 cells in appropriate media and conditions.
  - Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel at a concentration of  $5 \times 10^6$  cells/100  $\mu$ L.
- Tumor Implantation:
  - Anesthetize the mice.
  - Subcutaneously inject 100  $\mu$ L of the cell suspension into the right flank of each mouse.
- Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at least twice a week. Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- When tumors reach an average volume of 100-150 mm<sup>3</sup>, randomize the mice into treatment and control groups (n=8-10 mice per group).
- Drug Administration:
  - Administer **LRK-4189** orally at the desired dose levels (e.g., 1, 5, and 15 mg/kg) once daily.
  - Administer the vehicle control to the control group following the same schedule.
- Efficacy Assessment:
  - Continue to monitor tumor volume and body weight throughout the study.
  - At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice and excise the tumors.
  - Measure the final tumor weight and volume.
- Pharmacodynamic (PD) Analysis:
  - Collect tumor samples at various time points after the last dose to assess the levels of PIP4K2C protein by Western blot or immunohistochemistry to confirm target degradation.



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*CDX experimental workflow.*

## Protocol 2: Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To evaluate the efficacy of **LRK-4189** in a more clinically relevant model that retains the heterogeneity of the original patient tumor.

Materials:

- Freshly obtained MSS colorectal tumor tissue from a patient
- Immunodeficient mice (e.g., NOD-SCID or NSG mice)
- Surgical tools for tissue processing
- **LRK-4189**, formulated for oral administration
- Vehicle control

Procedure:

- Tumor Tissue Implantation:
  - Under sterile conditions, mince the patient tumor tissue into small fragments (2-3 mm<sup>3</sup>).
  - Anesthetize the mice and implant a tumor fragment subcutaneously into the flank.
- PDX Model Expansion and Cohort Generation:
  - Monitor the growth of the implanted tumors.
  - Once the tumors reach a size of approximately 1000 mm<sup>3</sup>, passage the tumor to a new cohort of mice for expansion.
  - Once a sufficient number of mice with established tumors are available, proceed with the efficacy study.
- Efficacy Study:

- Follow steps 3-6 as described in Protocol 1 for randomization, treatment, and analysis.

## Protocol 3: Syngeneic Model Efficacy Study

Objective: To assess the contribution of the immune system to the anti-tumor activity of **LRK-4189**.

Materials:

- Mouse colorectal cancer cell line (e.g., CT26 or MC38)
- Immunocompetent mice of the appropriate genetic background (e.g., BALB/c for CT26, C57BL/6 for MC38)
- **LRK-4189**, formulated for oral administration
- Vehicle control
- Flow cytometry antibodies for immune cell profiling

Procedure:

- Tumor Implantation:
  - Follow the procedure for cell preparation and implantation as described in Protocol 1, using the syngeneic cell line and corresponding immunocompetent mouse strain.
- Efficacy Study:
  - Follow steps 3-5 as described in Protocol 1 for randomization, treatment, and tumor growth assessment.
- Immunophenotyping:
  - At the end of the study, collect tumors and spleens.
  - Process the tissues to create single-cell suspensions.

- Perform flow cytometry to analyze the infiltration of various immune cell populations (e.g., CD4+ and CD8+ T cells, NK cells, macrophages) in the tumor microenvironment and spleen.

## Conclusion

The provided protocols offer a framework for the preclinical evaluation of **LRK-4189** efficacy using a variety of animal models. The choice of model will depend on the specific research question being addressed. CDX and PDX models are invaluable for understanding the direct anti-tumor effects of **LRK-4189**, while syngeneic models are crucial for elucidating its immunomodulatory properties. A comprehensive assessment using these models will provide critical insights into the therapeutic potential of **LRK-4189** for the treatment of MSS colorectal cancer.

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